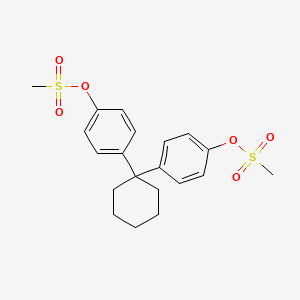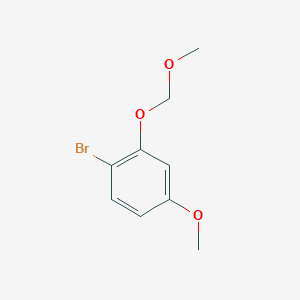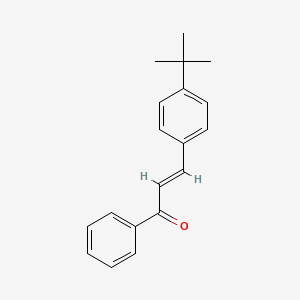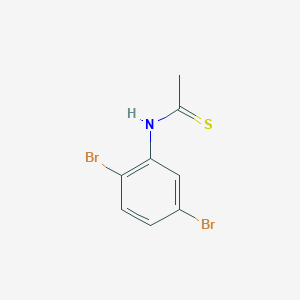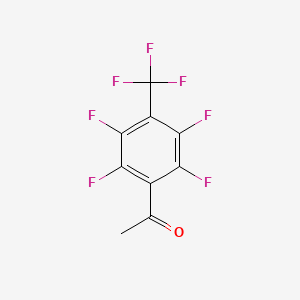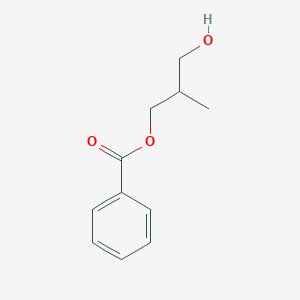
(3-hydroxy-2-methylpropyl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-2-methylpropyl) benzoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from benzoic acid and 3-hydroxy-2-methylpropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzoate derivatives . This could involve binding to the active site of an enzyme or receptor, leading to changes in the target’s function.
Biochemical Pathways
It is known that benzoate derivatives can be involved in various metabolic pathways . For example, they can be part of the degradation pathways of certain aromatic compounds
Pharmacokinetics
Similar compounds have been shown to have short elimination half-lives and wide tissue distribution
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-Methylpropyl Benzoate. For example, the presence of other compounds in the environment can affect the degradation of benzoate derivatives . Additionally, factors such as pH and temperature can influence the activity and stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-hydroxy-2-methylpropyl) benzoate typically involves the esterification of benzoic acid with 3-hydroxy-2-methylpropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Hydroxy-2-methylpropyl) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Comparación Con Compuestos Similares
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate:
Uniqueness: (3-Hydroxy-2-methylpropyl) benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its applications in various fields, including its potential biological activities, set it apart from other similar compounds.
Propiedades
Número CAS |
112057-72-4 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
benzoic acid;2-methylpropane-1,3-diol |
InChI |
InChI=1S/C7H6O2.C4H10O2/c8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |
Clave InChI |
WZVYKLJKGOBBRL-UHFFFAOYSA-N |
SMILES |
CC(CO)COC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(CO)CO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


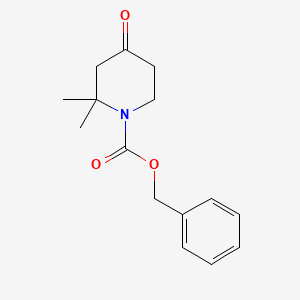
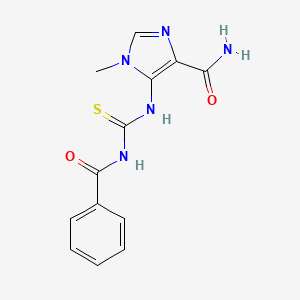

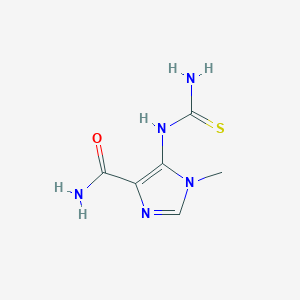
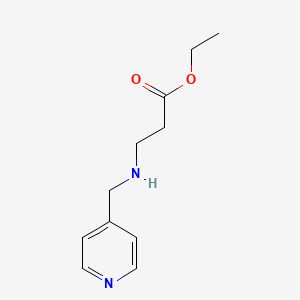
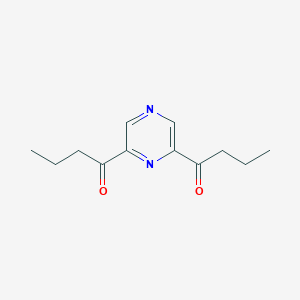
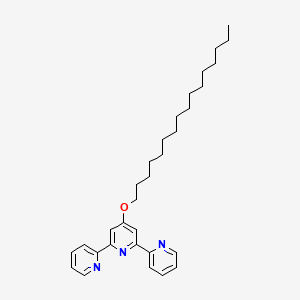
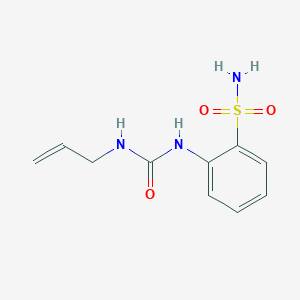
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)
